![molecular formula C22H24FNO3 B10773781 [18F]-FMeQNB](/img/structure/B10773781.png)
[18F]-FMeQNB
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18F-quinuclidinyl-4-fluoromethyl-benzilate: is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. This compound is labeled with the radioactive isotope fluorine-18, which is a positron emitter. The compound is designed to bind to specific receptors in the body, allowing for detailed imaging of biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18F-quinuclidinyl-4-fluoromethyl-benzilate involves the incorporation of fluorine-18 into the molecular structure. This is typically achieved through electrophilic or nucleophilic fluorination reactions. The process begins with the production of fluorine-18 from oxygen-18 enriched water using a cyclotron. The fluorine-18 is then incorporated into the compound through a series of chemical reactions that may involve the use of electrophilic fluorination agents or nucleophilic fluoride sources .
Industrial Production Methods: Industrial production of 18F-quinuclidinyl-4-fluoromethyl-benzilate requires stringent control of reaction conditions to ensure high yield and purity. The process involves the use of automated synthesis modules that can handle the short half-life of fluorine-18 and ensure rapid and efficient incorporation into the target compound .
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Fluorination: This involves the reaction of an electrophilic fluorine source with electron-rich reactants such as alkenes or aromatic rings to form carbon-fluorine bonds.
Nucleophilic Substitution: This involves the replacement of a leaving group in the molecule with a nucleophilic fluoride ion.
Common Reagents and Conditions:
Electrophilic Fluorination Agents: These include reagents such as [18F]F2 or [18F]fluorodemetallation agents.
Nucleophilic Fluorination Agents: These include [18F]fluoride ions, which are typically generated from [18O]H2O.
Major Products: The major product of these reactions is the [18F]-labeled compound, which can be used for PET imaging. The specific structure of the product depends on the starting materials and the reaction conditions used .
Scientific Research Applications
Chemistry: In chemistry, 18F-quinuclidinyl-4-fluoromethyl-benzilate is used as a tracer to study reaction mechanisms and the behavior of fluorine-containing compounds .
Biology: In biology, this compound is used to study receptor binding and the distribution of receptors in tissues. It is particularly useful in neuroscience research to image the distribution of neurotransmitter receptors .
Medicine: In medicine, 18F-quinuclidinyl-4-fluoromethyl-benzilate is used in PET imaging to diagnose and monitor diseases such as cancer and neurological disorders. It allows for the visualization of biological processes at the molecular level .
Industry: In industry, this compound is used in the development of new radiopharmaceuticals and imaging agents. It serves as a model compound for the development of new PET tracers .
Mechanism of Action
The mechanism of action of 18F-quinuclidinyl-4-fluoromethyl-benzilate involves its binding to specific receptors in the body. The fluorine-18 isotope emits positrons, which interact with electrons in the body to produce gamma rays. These gamma rays are detected by the PET scanner to create detailed images of the distribution of the compound in the body . The molecular targets and pathways involved depend on the specific receptors that the compound is designed to bind to .
Comparison with Similar Compounds
[18F]fluorodeoxyglucose (FDG): Used for imaging glucose metabolism.
[18F]fluoroestradiol (FES): Used for imaging estrogen receptors.
[18F]fluciclovine: Used for imaging amino acid transporters in cancer cells.
Uniqueness: What sets 18F-quinuclidinyl-4-fluoromethyl-benzilate apart is its specific binding to certain receptors, making it highly useful for imaging specific biological processes. Its unique structure allows for high specificity and sensitivity in PET imaging .
Properties
Molecular Formula |
C22H24FNO3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-[4-((18F)fluoranylmethyl)phenyl]-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H24FNO3/c23-14-16-6-8-19(9-7-16)22(26,18-4-2-1-3-5-18)21(25)27-20-15-24-12-10-17(20)11-13-24/h1-9,17,20,26H,10-15H2/t20-,22+/m0/s1/i23-1 |
InChI Key |
WYNSCFORRAXQPA-IFWCHYDGSA-N |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)[C@@](C3=CC=CC=C3)(C4=CC=C(C=C4)C[18F])O |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=C(C=C4)CF)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



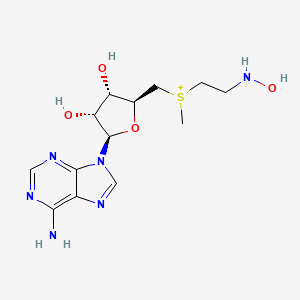
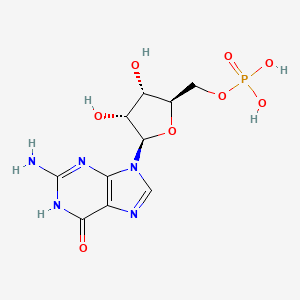
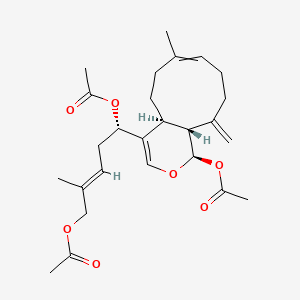
![4-(5-(4-Chlorophenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[3,4-d]pyrimidin-1-yl)benzenesulfonamide](/img/structure/B10773733.png)
![N-cyclobutyl-6-[2-(3-fluorophenyl)ethynyl]pyridine-3-carboxamide](/img/structure/B10773737.png)
![2-(2-(4-(2,3-dihydro-1H-inden-2-ylamino)pyrido[3,4-d]pyrimidin-6-ylamino)ethoxy)ethanol](/img/structure/B10773738.png)
![(5S)-14-(4-chlorophenyl)-5-methyl-6-oxa-11-thia-3,9,14,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),15-pentaen-13-one](/img/structure/B10773745.png)
![[(pF)Phe4Aib7Arg14Lys15]N/OFQ-NH2](/img/structure/B10773750.png)
![2-Ethynyl-4-methyl-6-{4-[1-(5-methylpyrazin-2-yl)piperidin-4-yl]piperidin-1-yl}pyrimidine](/img/structure/B10773751.png)
![(1-methylcyclopropyl) 4-[1-fluoro-2-[[2-(2,3,6-trifluorophenyl)acetyl]amino]ethyl]piperidine-1-carboxylate](/img/structure/B10773765.png)
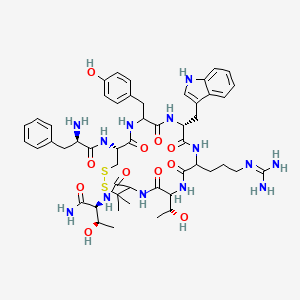
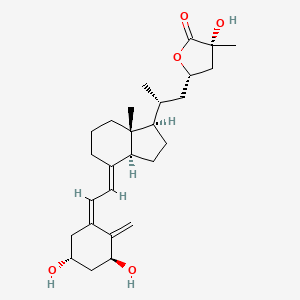
![(4R)-6-[(1,3-dichloro-7-fluoro-9H-fluoren-9-yl)methyl]-4-hydroxyoxan-2-one](/img/structure/B10773785.png)
